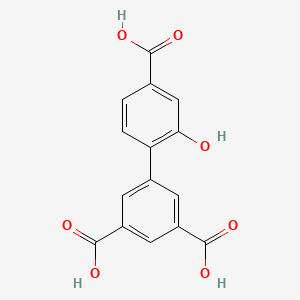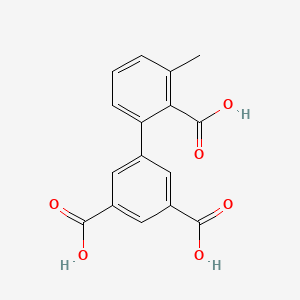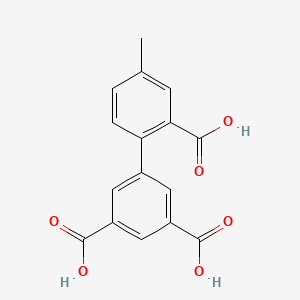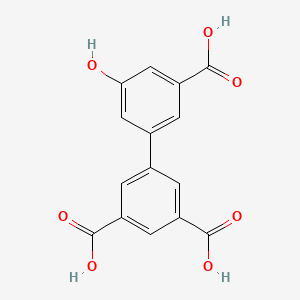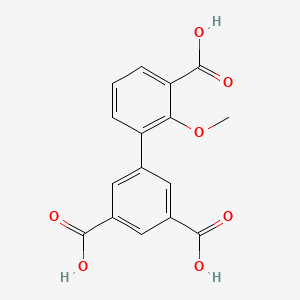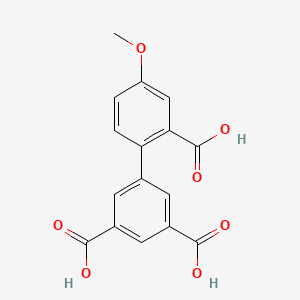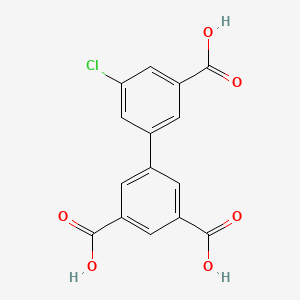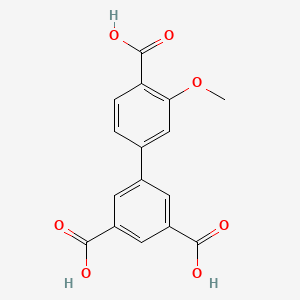
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid (also referred to as 4-DPMB) is an organic compound with a molecular weight of 238.2 g/mol. It is a white crystalline solid and is soluble in water, methanol, and ethanol, with a melting point of 208-210°C. 4-DPMB has a wide range of applications in the fields of scientific research and laboratory experiments.
Applications De Recherche Scientifique
4-DPMB is a useful compound in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a substrate for the enzyme transglutaminase, which is involved in the formation of crosslinks between proteins. It is also used to study the structure and function of enzymes, as well as to investigate the effects of various drugs on enzyme activity. In addition, 4-DPMB is used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
Mécanisme D'action
4-DPMB is a substrate for transglutaminase, an enzyme involved in the formation of crosslinks between proteins. Transglutaminase catalyzes the formation of covalent bonds between lysine and glutamine residues in proteins, resulting in the formation of protein crosslinks. The reaction is catalyzed by the enzyme’s active site, which binds to the substrate and facilitates the formation of the covalent bond.
Biochemical and Physiological Effects
4-DPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, 4-DPMB has been shown to inhibit the formation of protein crosslinks, which may be important in the regulation of cell-cell adhesion. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-DPMB is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Its solubility in water, methanol, and ethanol makes it easy to work with in a variety of solvents. However, it is important to note that 4-DPMB can be toxic if ingested or inhaled, and should be handled with care.
Orientations Futures
The potential applications of 4-DPMB in the fields of biochemistry, molecular biology, and medicine are vast. Further research is needed to better understand the biochemical and physiological effects of 4-DPMB, as well as to explore its potential as a therapeutic agent. Additionally, further research is needed to develop methods for the synthesis and purification of 4-DPMB, as well as for the development of more efficient and cost-effective methods for its use in laboratory experiments. Finally, further research is needed to explore the potential of 4-DPMB as a diagnostic tool, as well as to investigate its potential as an imaging agent.
Méthodes De Synthèse
4-DPMB can be synthesized by the reaction of 3,5-dicarboxyphenylacetic acid with 2-methoxybenzoyl chloride in the presence of a base and a solvent. This reaction is carried out at room temperature, and the product is then purified by recrystallization.
Propriétés
IUPAC Name |
5-(4-carboxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-7-8(2-3-12(13)16(21)22)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYXEYVJWAUQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691891 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261916-86-2 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



